12-Bromododecanal

Catalog No.
S8504922
CAS No.
81819-07-0
M.F
C12H23BrO
M. Wt
263.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Bromododecanal

CAS Number

81819-07-0

Product Name

12-Bromododecanal

IUPAC Name

12-bromododecanal

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

InChI

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2

InChI Key

XJJGDTAEHIUQDD-UHFFFAOYSA-N

SMILES

C(CCCCCC=O)CCCCCBr

Canonical SMILES

C(CCCCCC=O)CCCCCBr

12-Bromododecanal, also known as 1,12-dibromododecane, is a chemical compound with the molecular formula C12H24Br2\text{C}_{12}\text{H}_{24}\text{Br}_{2} and a molecular weight of approximately 328.13 g/mol. This compound is characterized by the presence of two bromine atoms attached to the dodecane chain, specifically at the first and twelfth carbon atoms. It appears as a solid at room temperature, typically presenting as a white to light yellow powder or crystal form. The compound has a melting point range of 37-42 °C and a boiling point of around 215 °C at reduced pressure .

Typical for alkyl halides. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under strong bases, it can undergo elimination to form alkenes.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant in organic synthesis, allowing for the transformation of 12-bromododecanal into various functionalized compounds.

12-Bromododecanal can be synthesized through several methods:

  • Direct Bromination: Dodecanal can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. This method selectively introduces bromine atoms at the terminal positions.
  • Halogenation of Dodecane: Dodecane can be treated with bromine under UV light to yield 1-bromododecane, which can then be further brominated to obtain 12-bromododecanal.
  • Oxidative Bromination: Utilizing oxidizing agents like N-bromosuccinimide (NBS) in the presence of dodecane can facilitate the formation of dibrominated products.

These methods highlight the versatility in synthesizing this compound from simpler precursors.

12-Bromododecanal has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Brominated compounds are often explored for their medicinal properties, including antimicrobial and anti-cancer activities.
  • Material Science: Its unique properties may be utilized in developing new materials, particularly in polymer chemistry.

Several compounds share structural similarities with 12-bromododecanal, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-BromododecaneC12H25BrSingle bromine atom; used in nucleophilic substitutions.
DodecanalC12H24OContains an aldehyde functional group; less reactive than brominated derivatives.
1,10-DibromodecaneC12H24Br2Similar dibromo structure but different positioning; used in polymer synthesis.
1,11-DibromoundecaneC11H22Br2Shorter carbon chain; exhibits different physical properties and reactivity patterns.

The uniqueness of 12-bromododecanal lies in its specific positioning of bromine atoms at both ends of a dodecane chain, which influences its reactivity and potential applications compared to other similar compounds.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for 12-bromododecanal is 12-bromododecanal, reflecting its linear 12-carbon chain (dodecane) substituted with a bromine atom at the terminal carbon (C12) and an aldehyde group (-CHO) at C1. The compound’s molecular formula, C₁₂H₂₃BrO, corresponds to a molecular weight of 263.21 g/mol.

Stereochemical complexity is limited due to the absence of chiral centers in its structure. However, the aldehyde group’s planar geometry and bromine’s electronegativity induce polarity, influencing reactivity. The bromine atom acts as a leaving group in nucleophilic substitutions, while the aldehyde participates in condensation and oxidation reactions.

Comparative Analysis with Related Brominated Alkanals

Property12-Bromododecanal1,12-Dibromododecane12-Bromo-1-dodecanol
Molecular FormulaC₁₂H₂₃BrOC₁₂H₂₄Br₂C₁₂H₂₅BrO
Functional GroupsAldehyde, BromideDual BromidesAlcohol, Bromide
Melting PointNot reported38–42°C31–35°C
Boiling Point156°C (4 mmHg)215°C (15 mmHg)Not reported
Key ReactivityAldehyde oxidationAlkyl dihalide couplingAlcohol nucleophilic substitution

12-Bromododecanal’s aldehyde group distinguishes it from 1,12-dibromododecane (a dihalide) and 12-bromo-1-dodecanol (a brominated alcohol). This functional divergence dictates distinct synthetic pathways: the aldehyde enables reductive amination or Grignard reactions, whereas dibromododecane serves as a spacer in polymerizations.

Historical Context in Organic Synthesis

Evolution of Brominated Long-Chain Aldehyde Synthesis

Early synthesis of brominated aldehydes relied on hydrobromination of alkenes or oxidation of bromoalcohols. For 12-bromododecanal, a common route involves the oxidation of 12-bromo-1-dodecanol using pyridinium chlorochromate (PCC) or Swern conditions. Advances in catalytic oxidation have improved yields, minimizing over-oxidation to carboxylic acids.

Key Milestones in C12 Bromoaldehyde Research

  • 1980s: First reported synthesis of 12-bromododecanal via controlled oxidation of 12-bromo-1-dodecanol.
  • 2000s: Application in liquid crystal precursors, leveraging its aldehyde’s ability to form Schiff bases with amines.
  • 2020s: Exploration in drug delivery systems, where its amphiphilic structure aids micelle formation.

Direct Bromination Strategies

Radical Bromination of Dodecanal Derivatives

Radical bromination represents a fundamental approach for introducing bromine atoms into organic molecules through homolytic cleavage mechanisms [11]. The radical bromination of dodecanal derivatives proceeds through a well-established chain mechanism involving initiation, propagation, and termination steps [13]. The reaction typically employs diatomic bromine (Br₂) in the presence of light or heat to generate bromine radicals that selectively attack carbon-hydrogen bonds [11].

The selectivity of radical bromination follows the stability order of radical intermediates, with tertiary > secondary > primary positions [13]. For dodecanal derivatives, the reaction preferentially occurs at positions that can stabilize the resulting radical intermediate [13]. The use of N-bromosuccinimide as an alternative brominating agent has shown enhanced selectivity for benzylic and allylic positions when applied to structurally related compounds [14].

Mechanistic studies indicate that the radical bromination process exhibits a primary kinetic isotope effect, suggesting that carbon-hydrogen bond breaking is the rate-determining step [44]. Temperature optimization studies have demonstrated that reactions conducted at 110-180°C provide optimal conversion rates while minimizing side reactions [45].

Table 1: Radical Bromination Reaction Conditions

ParameterOptimal RangeYield (%)Reference
Temperature110-140°C85-95 [45]
Reaction Time4-6 hours90-95 [45]
Br₂ Equivalents1.1-1.292-98 [29]
Light Exposure300-400 nm88-94 [11]

Electrophilic Bromination Optimization Parameters

Electrophilic bromination of aldehydes proceeds through enol or enolate intermediates, with the reaction conditions significantly influencing the regioselectivity and yield [10]. The α-bromination of aldehydes has been extensively studied using various brominating agents, with N-bromosuccinimide showing particular effectiveness under controlled conditions [37].

Temperature control emerges as a critical parameter, with reactions typically conducted at low temperatures (-24°C to 4°C) to prevent over-bromination and catalyst deactivation [10]. The addition of water has been shown to reduce dibromination from 48% to 15% while improving monobromination yields from 5% to 73% [10].

Catalyst loading optimization studies reveal that 2-5 mol% of organocatalysts provide optimal balance between reaction efficiency and economic considerations [10] [37]. The reaction time varies significantly with substrate structure, with linear aldehydes requiring 2-12 hours for complete conversion [10].

Table 2: Electrophilic Bromination Parameters

Brominating AgentTemperature (°C)Catalyst Loading (mol%)Yield (%)Selectivity
N-bromosuccinimide427385:15 mono:di
4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone-24108996:4 mono:di
Ketone-based brominating agents00.1-185-92>95:5 mono:di

Multi-Step Synthesis Pathways

Oxidation of 12-Bromo-1-dodecanol Precursors

The oxidation of 12-bromo-1-dodecanol to 12-bromododecanal represents a well-established synthetic route that proceeds through selective oxidation of the primary alcohol functionality [16]. Pyridinium chlorochromate has emerged as an effective oxidizing agent for this transformation, typically employed in dichloromethane at room temperature [16].

The reaction mechanism involves the formation of a chromate ester intermediate followed by β-hydride elimination to yield the desired aldehyde product [18]. Reaction monitoring by thin-layer chromatography indicates complete conversion within 4 hours under optimized conditions [16].

Swern oxidation provides an alternative metal-free approach using dimethyl sulfoxide and oxalyl chloride under alkaline conditions at low temperature [18]. This methodology offers the advantage of minimal racemization (approximately 5%) for α-chiral compounds and proceeds through a three-step mechanism involving activation, alkoxy sulfonium ylide formation, and carbon-hydrogen bond cleavage [18].

Table 3: Oxidation Methods Comparison

Oxidizing AgentReaction ConditionsTimeYield (%)Advantages
Pyridinium chlorochromateDichloromethane, 25°C4 h85-90Simple workup
Swern oxidationDimethyl sulfoxide, -78°C2 h90-95Metal-free, mild
Dess-Martin periodinaneDichloromethane, 25°C1 h88-93Fast reaction

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide versatile methods for constructing carbon-carbon bonds in the synthesis of 12-bromododecanal [22]. The Suzuki-Miyaura coupling represents a particularly useful approach, employing organoboron compounds as nucleophilic partners with aryl or alkyl halides under basic conditions [24].

The mechanism proceeds through three fundamental steps: oxidative addition of the halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond [27]. The reaction exhibits excellent functional group tolerance and can be performed under mild conditions [22].

Optimization studies indicate that palladium loadings of 2-5 mol% provide optimal catalytic efficiency, with phosphine ligands enhancing reaction rates and selectivity [22]. Base selection significantly influences reaction outcomes, with potassium carbonate and cesium carbonate showing superior performance for most substrate combinations [24].

Table 4: Palladium-Catalyzed Cross-Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Palladium(II) acetate/triphenylphosphinePotassium carbonateDimethylformamide8078-85
Tetrakis(triphenylphosphine)palladium(0)Cesium carbonateDioxane10082-89
Palladium on carbonSodium carbonateWater/ethanol6075-82

Green Chemistry Alternatives

Solvent-Free Bromination Techniques

Solvent-free bromination methodologies align with green chemistry principles by eliminating organic solvents and reducing environmental impact [29]. Mechanical milling techniques using sodium bromide and oxone have demonstrated effective bromination of various organic substrates under solvent-free conditions [29].

The process involves trituration of N-bromosuccinimide with target substrates at room temperature, resulting in high-yield conversion to monobrominated derivatives [31]. Work-up procedures using only water to remove succinimide eliminate the need for organic solvents throughout the entire process [31].

Quaternary ammonium tribromides serve as effective brominating reagents under both thermal and microwave conditions [30]. These reagents demonstrate regioselectivity and provide good to excellent yields in short reaction times [30]. The methodology proves particularly advantageous for industrially important substrates due to its simplicity and environmental compatibility [30].

Table 5: Solvent-Free Bromination Methods

Brominating AgentConditionsTimeYield (%)Environmental Benefit
Sodium bromide/oxoneMechanical milling, RT30 min85-92No organic solvents
N-bromosuccinimideTrituration, RT10-60 min92-98Water-only workup
Quaternary ammonium tribromidesThermal, 80-120°C20 min-4 h65-87Solid reagents

Catalytic Systems for Atom-Efficient Synthesis

Catalytic bromination systems maximize atom efficiency by minimizing waste generation and optimizing reagent utilization [32]. Ionic liquid-catalyzed aerobic bromination represents a significant advancement, employing N-butylpyridinium nitrate as a catalyst with sodium bromide and acetic acid as bromine sources [34].

The system demonstrates controllable chemoselectivity toward monobromination or polybromination depending on reagent ratios and reaction temperature [34]. Catalyst loadings as low as 5 mol% achieve complete conversion within 2-5 hours at room temperature [32].

Biomimetic approaches using alloxan as a catalyst and ascorbic acid as a reductant successfully emulate natural halogenase enzymes [33]. This methodology utilizes atmospheric oxygen to oxidize bromide salts, eliminating the need for stoichiometric oxidants [33]. The process demonstrates excellent functional group tolerance and scalability to gram quantities [33].

Table 6: Catalytic Bromination Systems

CatalystBromine SourceOxidantTemperature (°C)Atom Efficiency (%)
[C₄Py]NO₃Sodium bromide/acetic acidAir2585-90
AlloxanLithium bromideOxygen2590-95
Iron(III)/bipyridylPotassium bromideHydrogen peroxide4082-88

$$^{1}$$H/$$^{13}$$C Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of 12-Bromododecanal through distinctive chemical shift patterns that reflect the unique electronic environment created by both the aldehyde and bromine functional groups [1] [2].

The $$^{1}$$H Nuclear Magnetic Resonance spectrum of 12-Bromododecanal recorded in deuterated chloroform at 400 MHz exhibits several characteristic resonances that serve as spectroscopic fingerprints for this compound [1]. The most distinctive signal appears as a singlet at δ 9.77 parts per million, corresponding to the aldehydic proton. This chemical shift is consistent with typical aldehyde proton resonances, which generally appear in the range of 9.5-10.5 parts per million due to the strong deshielding effect of the adjacent carbonyl group [3] [4]. The aldehydic proton experiences significant deshielding because the electronegative oxygen atom in the carbonyl group withdraws electron density from the carbon-hydrogen bond, weakening it and lowering its force constant [5].

The bromine-adjacent methylene group produces a characteristic triplet at δ 3.41 parts per million with a coupling constant of 6.8 Hz [1]. This downfield chemical shift reflects the electron-withdrawing effect of the bromine atom, which deshields the adjacent protons through inductive effects [6] [7]. The triplet multiplicity arises from coupling with the two neighboring methylene protons, following the n+1 rule for spin-spin coupling patterns. Studies on bromine substituent chemical shifts have demonstrated that bromine atoms exert significant deshielding effects on adjacent carbons, with the magnitude depending on the molecular environment and the number of attached carbon atoms [6].

The alpha-methylene group adjacent to the aldehyde functionality resonates as a multiplet at δ 2.42 parts per million [1]. This chemical shift is typical for methylene protons positioned alpha to a carbonyl group, where the electron-withdrawing nature of the carbonyl functionality causes downfield displacement of the resonance [3]. The remaining methylene protons of the dodecane chain appear as complex multiplets in the region δ 1.28-1.85 parts per million, representing the typical aliphatic methylene environment [1].

$$^{13}$$C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon-specific chemical shifts. The aldehydic carbon resonates in the characteristic carbonyl region at approximately 190-200 parts per million [2] [8]. This chemical shift range is diagnostic for aldehyde carbons and distinguishes them from other carbonyl-containing functional groups such as ketones (205-220 parts per million) or carboxylic acids and esters (170-185 parts per million) [8]. The bromine-adjacent carbon exhibits a chemical shift around 30-35 parts per million, reflecting the influence of the halogen substituent [6]. Bromine substitution effects on $$^{13}$$C chemical shifts are complex, with the heavy halogen generally causing moderate deshielding effects that depend on the specific molecular environment [9].

The Nuclear Magnetic Resonance spectral data collectively provide unambiguous identification of 12-Bromododecanal through the characteristic chemical shift patterns, coupling constants, and integration ratios that correspond to the expected molecular structure. The combination of $$^{1}$$H and $$^{13}$$C Nuclear Magnetic Resonance data enables complete assignment of all carbon and proton environments within the molecule, establishing a reliable spectroscopic fingerprint for analytical identification and purity assessment.

Infrared Spectroscopy for Functional Group Validation

Infrared spectroscopy serves as a complementary analytical technique for functional group identification in 12-Bromododecanal, providing vibrational frequency information that confirms the presence of both aldehyde and bromine functionalities [1] [5]. The infrared spectrum exhibits characteristic absorption bands that validate the molecular structure through specific bond vibration frequencies.

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band at approximately 1720 wavenumbers [1] [5]. This frequency is characteristic of saturated aliphatic aldehydes, which typically exhibit carbonyl stretching vibrations in the range 1730 ± 10 wavenumbers [5]. The carbonyl stretch represents one of the most intense and diagnostic absorptions in infrared spectroscopy due to the large change in dipole moment that occurs during the carbon-oxygen double bond stretching vibration. The precise frequency of this absorption provides information about the electronic environment of the carbonyl group, with conjugation or electron-withdrawing substituents causing predictable shifts in frequency [3].

The carbon-bromine stretching vibration produces a characteristic absorption band at approximately 650 wavenumbers [1]. This frequency is typical for alkyl bromides and provides direct evidence for the presence of the bromine substituent. Carbon-halogen stretching frequencies generally appear in the fingerprint region of the infrared spectrum and are influenced by the mass and electronegativity of the halogen atom. The relatively low frequency of the carbon-bromine stretch compared to other carbon-halogen bonds reflects the larger atomic mass and lower electronegativity of bromine [10] [11].

Additional absorptions in the infrared spectrum include the characteristic aldehyde carbon-hydrogen stretching vibrations, which typically appear around 2720-2850 wavenumbers as distinctive peaks that are often observed as shoulder-type absorptions [5]. These aldehyde carbon-hydrogen stretches occur at lower frequencies than typical alkyl carbon-hydrogen stretches due to the electron-withdrawing effect of the adjacent carbonyl group, which weakens the carbon-hydrogen bond [5]. The presence of these characteristic aldehyde carbon-hydrogen absorptions provides additional confirmation of the aldehyde functionality.

The aliphatic methylene and methyl carbon-hydrogen stretching vibrations appear in the region 2800-3000 wavenumbers as multiple overlapping absorptions corresponding to the symmetric and asymmetric stretching modes of the dodecane chain [10]. These absorptions provide confirmation of the saturated hydrocarbon framework of the molecule.

Infrared spectroscopy thus provides definitive functional group validation for 12-Bromododecanal through the characteristic absorption frequencies that correspond to the aldehyde carbonyl, carbon-bromine bond, and aliphatic carbon-hydrogen bonds. The combination of these diagnostic absorptions establishes a vibrational fingerprint that confirms the molecular structure and enables differentiation from structurally related compounds.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangement of 12-Bromododecanal at atomic resolution [12] [13]. This non-destructive analytical technique provides comprehensive structural information including unit cell dimensions, bond lengths, bond angles, and atomic positions within the crystal lattice [12].

The X-ray diffraction analysis of 12-Bromododecanal requires the preparation of suitable single crystals through controlled crystallization procedures. High-quality crystals can be obtained through slow evaporation of solutions in appropriate solvents such as acetonitrile or methanol, following established crystallization protocols [14]. The crystals must be of sufficient size and quality to produce well-defined diffraction patterns when exposed to monochromatic X-ray radiation.

Data collection is typically performed using modern diffractometer systems equipped with charge-coupled device detectors and molybdenum or copper X-ray sources [12]. The diffraction experiment involves systematic measurement of reflection intensities from multiple crystal orientations, generating a comprehensive dataset that contains all necessary information for structure determination. Critical experimental parameters include the wavelength of X-ray radiation, crystal orientation, detector distance, and exposure times optimized for the specific crystal system [13].

Structure solution and refinement procedures utilize computational methods based on direct methods or Patterson techniques to locate atomic positions within the unit cell [14]. The initial structural model is refined using least-squares minimization to optimize agreement between observed and calculated structure factors. Hydrogen atoms are typically located from difference electron density maps and refined with appropriate geometric constraints [14].

The refined crystal structure provides precise atomic coordinates, thermal displacement parameters, and associated standard uncertainties. Bond lengths within the molecule, including the carbon-carbon single bonds of the alkyl chain, the carbon-oxygen double bond of the aldehyde group, and the carbon-bromine bond, can be determined with high precision. Bond angles and torsion angles that define the molecular conformation are accurately established through the crystallographic analysis [12].

The crystallographic analysis reveals the solid-state conformation of 12-Bromododecanal, which may differ from the solution-state structure due to crystal packing forces and intermolecular interactions. The extended conformation of the dodecane chain and the orientation of the aldehyde and bromine substituents relative to the alkyl backbone provide insights into the preferred molecular geometry [15].

Unit cell parameters including lattice constants, cell volume, and space group symmetry are determined from the diffraction data. These parameters define the crystal system and provide information about the crystal packing efficiency and molecular arrangement within the solid state [12]. The space group determination reveals the symmetry elements present in the crystal structure and constrains the possible molecular arrangements.

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis provides a sophisticated approach to understanding intermolecular interactions and molecular packing arrangements in the crystal structure of 12-Bromododecanal [16] [17]. This computational method partitions the crystal into molecular regions based on electron density distributions, enabling visualization and quantification of intermolecular contacts [17].

The Hirshfeld surface is constructed by defining molecular boundaries based on the ratio of promolecular to procrystal electron densities [17]. This approach creates smooth surfaces that enclose approximately 95% of the molecular volume while clearly delineating regions where different molecules are in close contact. The resulting surfaces provide a three-dimensional representation of the molecular shape as it exists within the crystal environment [16].

Various properties can be mapped onto the Hirshfeld surfaces to reveal different aspects of intermolecular interactions [17]. The normalized contact distance (d_norm) mapping highlights regions where intermolecular contacts are shorter or longer than the sum of van der Waals radii, with red regions indicating close contacts and blue regions indicating distant contacts [18]. White regions correspond to contacts at van der Waals separation distances, providing a visual representation of the molecular contact surface [18].

Shape index mapping enables identification of specific interaction types such as hydrogen bonding and pi-pi stacking arrangements [18]. Complementary surface regions with opposite curvatures indicate favorable intermolecular contacts, while regions of similar curvature suggest less favorable interactions. This analysis is particularly valuable for understanding the driving forces behind crystal packing arrangements [16].

Two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide quantitative information about the relative contributions of different contact types to the overall crystal packing [19] [18]. These plots display the distribution of internal and external contact distances, enabling statistical analysis of intermolecular interaction patterns. The relative percentages of different contact types, such as hydrogen-hydrogen, carbon-hydrogen, bromine-hydrogen, and other heteroatomic contacts, can be quantified and compared [20].

Enrichment ratio calculations provide additional insights into the propensity of specific atomic types to form intermolecular contacts [19]. These ratios compare the actual contact frequencies observed in the crystal structure with those expected for random contact formation. Enrichment ratios greater than unity indicate favorable interactions, while ratios less than unity suggest unfavorable or depleted contact types [19].

For 12-Bromododecanal, the Hirshfeld surface analysis reveals the contributions of van der Waals interactions between the alkyl chains, potential hydrogen bonding involving the aldehyde group, and halogen bonding interactions involving the bromine substituent [21]. The analysis provides quantitative measures of packing efficiency and identifies the primary intermolecular forces responsible for crystal stability [22].

The molecular packing analysis also reveals void spaces within the crystal structure and their distribution throughout the unit cell [17]. These voids typically occupy less than 5% of the crystal volume but can significantly influence physical properties such as density, thermal expansion, and mechanical behavior. The Hirshfeld surface analysis thus provides comprehensive characterization of both the intermolecular interactions and the overall packing arrangement in crystalline 12-Bromododecanal.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry Quantification Protocols

Gas chromatography-mass spectrometry represents the gold standard analytical technique for quantitative analysis and purity assessment of 12-Bromododecanal, combining the separation power of gas chromatography with the identification capabilities of mass spectrometry [23] [24]. This hyphenated technique enables both qualitative identification and precise quantitative determination of the target compound and potential impurities in complex mixtures.

The gas chromatographic separation of 12-Bromododecanal utilizes capillary columns with appropriate stationary phases optimized for the analysis of long-chain aldehydes and brominated organic compounds [25] [24]. Non-polar or moderately polar stationary phases such as 5% phenyl polysiloxane provide optimal separation characteristics for this compound class, enabling resolution of positional isomers and structurally related impurities [26]. Column dimensions, including length, internal diameter, and film thickness, are selected to achieve adequate resolution while maintaining reasonable analysis times [24].

Sample introduction techniques for 12-Bromododecanal analysis include split and splitless injection modes, with splitless injection typically providing enhanced sensitivity for trace analysis applications [24]. The injection port temperature must be optimized to ensure complete vaporization of the compound without thermal decomposition of the aldehyde functionality. Temperature programming protocols are employed to optimize peak shape and resolution, typically starting at moderate temperatures and ramping to higher temperatures to elute higher molecular weight components [25].

Mass spectrometric detection utilizes electron impact ionization at 70 electron volts nominal energy to generate reproducible fragmentation patterns characteristic of 12-Bromododecanal [26] [27]. The molecular ion peak at mass-to-charge ratio 263 provides direct confirmation of molecular weight, while characteristic fragment ions enable structural identification and differentiation from isomeric compounds [23]. The mass spectrometer operates in scan mode for qualitative analysis or selected ion monitoring mode for enhanced quantitative sensitivity [24].

Quantification protocols employ internal standard methodologies to compensate for injection variability and matrix effects [23] [24]. Deuterated analogs or structurally similar compounds with comparable physical properties serve as internal standards, enabling accurate quantitative determination through relative response factor calculations. Calibration curves constructed using authentic reference standards establish the linear response range and detection limits for the analytical method [28].

Method validation procedures verify the accuracy, precision, linearity, and robustness of the gas chromatography-mass spectrometry protocol [28] [24]. Limit of detection and limit of quantification values are determined through signal-to-noise ratio calculations, typically achieving sub-microgram per milliliter detection capabilities for 12-Bromododecanal [23]. Inter-day and intra-day precision studies establish the reproducibility of the quantitative measurements under routine analytical conditions [27].

Quality control measures include the analysis of method blanks, duplicate samples, and certified reference materials to ensure analytical reliability [26] [27]. System suitability testing verifies instrument performance through the analysis of standard mixtures and evaluation of chromatographic parameters such as retention time reproducibility, peak symmetry, and resolution [24].

The gas chromatography-mass spectrometry methodology enables comprehensive purity assessment of 12-Bromododecanal through identification and quantification of synthetic byproducts, degradation products, and residual starting materials [29] [25]. Typical purity levels exceeding 95% can be accurately determined, with impurity profiles providing insights into synthetic pathways and storage stability characteristics.

High Performance Liquid Chromatography Method Development for Trace Impurity Detection

High performance liquid chromatography method development for 12-Bromododecanal focuses on achieving optimal separation of the target compound from structurally related impurities and degradation products through systematic optimization of chromatographic conditions [30] [31]. The method development process follows established protocols that address selectivity, sensitivity, and robustness requirements for trace impurity detection applications [32] [33].

The initial method development phase involves selection of appropriate stationary and mobile phase systems based on the chemical properties of 12-Bromododecanal [34] [33]. Reversed-phase chromatography using C18 or C8 bonded silica columns provides suitable retention and selectivity for this compound, with column selection considering factors such as carbon loading, end-capping, and particle size [31]. Alternative stationary phases including phenyl-bonded or cyano-bonded phases may offer enhanced selectivity for specific impurity classes [32].

Mobile phase optimization involves systematic evaluation of organic modifier type and concentration, buffer pH, and ionic strength effects on retention and resolution [30] [34]. Acetonitrile and methanol serve as primary organic modifiers, with their relative concentrations adjusted to achieve optimal retention times and peak shapes. Buffer systems using phosphate, acetate, or ammonium salts control pH and improve peak symmetry, particularly for compounds containing ionizable functional groups [31].

Gradient elution protocols are developed to accommodate the analysis of both the main component and potential impurities with widely different polarities [32] [33]. The gradient profile, including initial conditions, gradient slope, and final conditions, is optimized to achieve baseline resolution of critical impurity peaks while maintaining reasonable analysis times. Method scouting approaches using short columns enable rapid evaluation of multiple separation conditions [34].

Detection system selection considers the ultraviolet absorption characteristics of 12-Bromododecanal and its potential impurities [30] [35]. Photodiode array detection enables spectral confirmation of peak identity and purity assessment through peak purity algorithms. Alternative detection modes including evaporative light scattering detection or mass spectrometric detection may provide enhanced sensitivity or selectivity for specific applications [35].

Method validation protocols establish the analytical performance characteristics required for regulatory compliance and routine use [36] [37]. Specificity studies demonstrate the ability to resolve 12-Bromododecanal from known and potential impurities through forced degradation studies under acidic, basic, oxidative, and thermal stress conditions [31] [35]. Linearity studies establish the quantitative response range for both the main component and impurities, typically covering concentration ranges from the limit of quantification to 120% of the specification level [30].

Precision and accuracy studies evaluate method reproducibility under various conditions including different analysts, instruments, and time periods [36] [37]. Robustness testing assesses method performance under deliberately varied conditions such as mobile phase composition, column temperature, and flow rate to ensure reliable performance in routine use [31].

Limit of detection and limit of quantification determinations enable trace impurity detection at levels relevant for pharmaceutical and chemical applications [35] [36]. Modern high performance liquid chromatography systems can achieve detection limits in the parts-per-million range for 12-Bromododecanal, enabling comprehensive impurity profiling and stability assessment [33].

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

262.09323 g/mol

Monoisotopic Mass

262.09323 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

Explore Compound Types